molecular formula C16H14ClNO B14369092 [5-Chloro-2-(cyclopropylamino)phenyl](phenyl)methanone CAS No. 93079-87-9

[5-Chloro-2-(cyclopropylamino)phenyl](phenyl)methanone

Katalognummer: B14369092
CAS-Nummer: 93079-87-9
Molekulargewicht: 271.74 g/mol
InChI-Schlüssel: CXGMNDCRUFQIGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-(cyclopropylamino)phenylmethanone is a chemical compound with the molecular formula C17H16ClNO and a molecular weight of 285.776 g/mol It is known for its unique structure, which includes a chloro-substituted phenyl ring and a cyclopropylamino group attached to a benzophenone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(cyclopropylamino)phenylmethanone typically involves the reaction of 5-chloro-2-nitrobenzophenone with cyclopropylamine under specific conditions. The nitro group is reduced to an amino group, which then reacts with cyclopropylamine to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely .

Wirkmechanismus

The mechanism of action of 5-Chloro-2-(cyclopropylamino)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 5-Chloro-2-(cyclopropylamino)phenylmethanone is unique due to its cyclopropylamino group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

93079-87-9

Molekularformel

C16H14ClNO

Molekulargewicht

271.74 g/mol

IUPAC-Name

[5-chloro-2-(cyclopropylamino)phenyl]-phenylmethanone

InChI

InChI=1S/C16H14ClNO/c17-12-6-9-15(18-13-7-8-13)14(10-12)16(19)11-4-2-1-3-5-11/h1-6,9-10,13,18H,7-8H2

InChI-Schlüssel

CXGMNDCRUFQIGK-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.